N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2-fluorophenyl group (Fig. 1). Its molecular formula is C₂₄H₁₆BrFN₄OS (MW: 507.38) based on the bromo-fluoro analog reported in .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4OS/c25-19-10-3-4-11-20(19)27-23(30)15-31-24-22-14-21(28-29(22)13-12-26-24)18-9-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZHFXCQKIGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 452.6 g/mol. The structure features a naphthalenyl group linked to a pyrazolo[1,5-a]pyrazin moiety through a sulfanyl group, contributing to its biological activity.
Biological Activity Overview
Recent studies indicate that compounds with pyrazolo and naphthalene structures possess various biological activities, including:
- Anticancer : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial : Pyrazole derivatives have been reported to exhibit antimicrobial properties against different pathogens.
- Anti-inflammatory : Some derivatives demonstrate anti-inflammatory effects, potentially useful in treating inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
- Interference with Cellular Signaling Pathways : These compounds can modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study highlighted that compounds similar to this compound exhibited potent activity against lung and breast cancer cells, with IC50 values indicating significant cytotoxicity while remaining non-toxic to normal human cells .
- Antimicrobial Properties : Research on related pyrazole compounds demonstrated effective inhibition against bacterial strains, suggesting potential for development as antimicrobial agents .
- Anti-inflammatory Effects : The compound was noted for its ability to decrease levels of inflammatory markers in cell cultures, indicating a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Core Structure Variations
Pyrazolo[1,5-a]pyrazine derivatives are distinct from pyrazolo[1,5-a]pyrimidines (e.g., F-DPA in ) and triazole-containing analogs (). The pyrazine ring in the target compound introduces a six-membered aromatic system, differing from the five-membered triazole or pyrimidine cores in other compounds. This structural divergence impacts electronic properties and binding interactions.
Substituent Modifications
Key analogs and their substituent variations are summarized below:
Key Observations :
- Naphthalene vs.
- Halogen Effects : Fluorine (target compound) and chlorine () influence electronic properties and metabolic stability, while bromine () may enhance halogen bonding in biological targets.
- Sulfanyl vs. Oxygen Linkers : The sulfanyl group in the target compound and analogs () offers greater flexibility and reduced polarity compared to oxygen-based linkages in triazole derivatives ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
